molecular formula C14H14F2N2O3 B4741209 1-(3,4-difluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-(3,4-difluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B4741209
M. Wt: 296.27 g/mol
InChI Key: CATARTWNQOBCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(3,4-difluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has a calming effect on the brain and can help to reduce seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. It has also been shown to reduce the levels of the excitatory neurotransmitter glutamate in the brain. This has a calming effect on the brain and can help to reduce seizures, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, this compound is not without limitations. It has poor solubility in water, which can make it difficult to work with in some experimental settings. It also has a relatively short half-life in the body, which can limit its therapeutic potential.

Future Directions

There are several potential future directions for research on 1-(3,4-difluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and there is interest in exploring its potential as a treatment for addiction in humans. Another area of interest is its potential as a cognitive enhancer. This compound has been shown to enhance cognitive function and memory in animal models, and there is interest in exploring its potential as a treatment for cognitive deficits in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential than this compound.

Scientific Research Applications

1-(3,4-difluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. It has also been shown to enhance cognitive function and memory in animal models.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c15-10-2-1-9(7-11(10)16)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATARTWNQOBCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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